molecular formula C15H13ClN2O B11421101 2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole

Cat. No.: B11421101
M. Wt: 272.73 g/mol
InChI Key: BZWDVMGDUAJJLM-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 5-methyl-1H-benzimidazole under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit different biological activities and properties compared to the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, leading to the observed antimicrobial and antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
  • 5,6-dichloro-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
  • 2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole

Uniqueness

2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the methyl group at the 5-position of the benzimidazole ring and the chlorophenoxy group at the 2-position may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2O/c1-10-2-7-13-14(8-10)18-15(17-13)9-19-12-5-3-11(16)4-6-12/h2-8H,9H2,1H3,(H,17,18)

InChI Key

BZWDVMGDUAJJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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